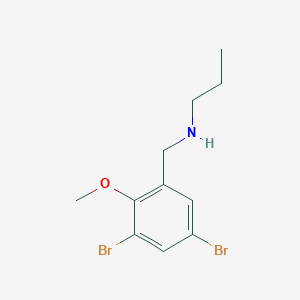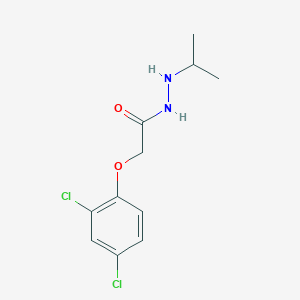![molecular formula C9H10Cl2N2OS B274475 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as DCMPS, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. DCMPS is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound binds to the active site of thymidylate synthase and prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to activate the immune system, leading to the destruction of cancer cells and viral-infected cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in lab experiments is its specificity for thymidylate synthase. This compound only inhibits thymidylate synthase and does not affect other enzymes involved in DNA synthesis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which limits its therapeutic potential.
Future Directions
Future research on 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could focus on developing more potent and selective inhibitors of thymidylate synthase. Additionally, research could investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, research could explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been synthesized using various methods, including the reaction of 2,2-dichlorocyclopropylmethylthiol with 6-methyluracil in the presence of base, and the reaction of 2,2-dichlorocyclopropylmethylthiol with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde in the presence of base. These methods have been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1.
properties
Molecular Formula |
C9H10Cl2N2OS |
|---|---|
Molecular Weight |
265.16 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-2-7(14)13-8(12-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H,12,13,14) |
InChI Key |
KXNWNQJQXGFQKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
![2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)
